molecular formula C26H50O15 B606168 Bis-PEG11-acid CAS No. 51178-68-8

Bis-PEG11-acid

カタログ番号: B606168
CAS番号: 51178-68-8
分子量: 602.67
InChIキー: MMKYGEBIUHVZNI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis-PEG11-acid (CAS: 51178-68-8) is a polyethylene glycol (PEG) derivative featuring two terminal carboxylic acid groups connected by an 11-unit PEG spacer. With a molecular weight of 602.7 (C₂₆H₅₀O₁₅), it is designed to enhance aqueous solubility and stability in drug conjugates or biomaterials . The carboxylic acid groups enable conjugation with primary amines via activators like EDC or DCC, forming stable amide bonds. This compound is classified as a non-cleavable linker, making it ideal for applications requiring durable molecular linkages, such as antibody-drug conjugates (ADCs) or nanoparticle functionalization .

準備方法

Chemical Synthesis and Reaction Pathways

Core PEG Backbone Construction

Physicochemical Characterization

Structural and Solubility Data

Bis-PEG11-acid exhibits the following properties :

PropertyValueSource
Molecular FormulaC₂₆H₅₀O₁₅
Molecular Weight602.67 g/mol
CAS Number2097010-30-3 (GlpBio)
51178-68-8 (Creative Biolabs)
SolubilityDMSO, water (with sonication)

Note : The CAS number discrepancy between sources suggests potential batch or supplier variations, though both entries describe identical functional groups.

Stock Solution Preparation

Optimal handling requires precise stock solution formulation :

Concentration (mM)Volume per 1 mg (mL)
11.6593
50.3319
100.1659

Storage : Solutions retain stability for 1 month at -20°C or 6 months at -80°C .

Purification and Quality Control

Filtration and Precipitation

Post-synthesis purification involves:

  • Acetone Precipitation : Crude product is dissolved in warm acetone (37°C), then cooled to 0°C to induce crystallization .

  • Vacuum Filtration : Use a #3 Pyrex sintered glass funnel to isolate the white solid .

Purity Assessment

Creative Biolabs reports ≥95% purity via reverse-phase HPLC, though methodological details are unspecified .

Comparative Analysis of Synthesis Routes

Oxidation vs. Coupling Strategies

  • Oxidation of PEG Diols :

    • Pros : Direct, minimal steps.

    • Cons : Risk of over-oxidation or chain scission under acidic conditions .

  • Thiol-Ene Coupling :

    • Pros : High functional group tolerance; compatible with PEG-thiol intermediates .

    • Cons : Multi-step process requiring rigorous purification .

Reaction Yield Optimization

  • Ultrasound-Assisted Coupling : Source demonstrates that ultrasonic agitation reduces coupling times from 60 to 15 minutes while maintaining yield, applicable to PEG-thiol synthesis .

  • Temperature Control : Reactions performed at ≤30°C prevent PEG thermal degradation .

Applications in PROTAC Design

This compound’s bifunctional reactivity enables its use in PROTACs, which require:

  • E3 Ligase Binding : One carboxylic acid conjugates to a ligase ligand (e.g., thalidomide).

  • Target Protein Binding : The second acid links to a protein-specific binder (e.g., kinase inhibitor) .

Example Protocol :

  • Conjugation : React this compound (1 equiv) with EDC (1.2 equiv) and NHS (1.1 equiv) in DMSO for 2 hours.

  • Ligand Attachment : Add E3 ligase ligand (1 equiv) and target binder (1 equiv), stir for 24 hours .

PEG polydispersity index (PDI) impacts reproducibility. Size-exclusion chromatography (SEC) is recommended for PDI monitoring, though not cited in current sources.

Acid-Labile Alternatives

Source highlights acid-degradable PEG cross-linkers for targeted drug delivery. Future this compound derivatives could incorporate pH-sensitive groups (e.g., acetals) for controlled release .

化学反応の分析

Amide Bond Formation

Bis-PEG11-acid reacts with primary amines via carbodiimide-mediated coupling to form stable amide bonds. This reaction is central to protein PEGylation and PROTAC synthesis.

Reaction Mechanism

  • Activation : Carboxylic acid groups react with coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form an active O-acylisourea intermediate .
  • Nucleophilic Attack : Primary amines (e.g., lysine residues in proteins) attack the activated ester, releasing a urea byproduct and forming an amide bond .

Key Parameters

ParameterCondition/ValueSource
pH Range4.5–7.5 (optimized at 5.5)
SolventAqueous buffers or DMF
Coupling ReagentsEDC, DCC, or NHS esters
Reaction Time2–24 hours

Applications :

  • Conjugation of antibodies to cytotoxic payloads in ADCs .
  • Synthesis of PROTACs for targeted protein degradation .

Esterification

This compound forms esters with alcohols under acidic or coupling reagent-assisted conditions.

Reaction Pathways

  • Direct Esterification :
    • Acid-Catalyzed : HCl or H₂SO₄ facilitates reaction with alcohols (e.g., methanol) at elevated temperatures (50–80°C) .
    • Coupling Reagents : DCC or DMAP (4-dimethylaminopyridine) enhances reactivity in non-aqueous solvents like dichloromethane .
  • Activated Esters : Conversion to NHS esters (e.g., Bis-PEG11-NHS ester) enables efficient esterification with hydroxyl groups under mild conditions .

Hydrolysis of Esters

Esters derived from this compound can be hydrolyzed back to carboxylic acids:

MethodConditionsOutcomeSource
Acidic Hydrolysis 1M HCl, 60°C, 6–12 hoursRegenerates carboxylic acid
Basic Hydrolysis 0.1M NaOH, RT, 2–4 hoursForms carboxylate anion

Case Study: PROTAC Design

ComponentRoleExampleSource
E3 Ligase LigandRecruits ubiquitin machineryThalidomide derivative
Target Protein BinderBinds protein of interestBET inhibitor
This compound LinkerEnhances solubility/spacing11 PEG units (30.1 Å length)

Performance Metrics :

  • PROTACs using this compound demonstrated IC₅₀ values of 50–75 nM in degrading oncogenic proteins .
  • Enhanced aqueous solubility (>10 mg/mL) due to PEG spacer .

Crosslinking in Polymer Chemistry

This compound participates in crosslinking reactions to form hydrogels or dendritic polymers.

Crosslinking Strategies

StrategyReagents/ConditionsApplicationSource
Amine Crosslinking Polyethyleneimine (PEI), pH 7Drug delivery hydrogels
Click Chemistry DBCO-PEG11-azide, Cu-freeSurface functionalization

Mechanical Properties :

  • Hydrogels formed with this compound exhibit Young’s modulus of 1–5 kPa, suitable for biomedical scaffolds .

Stability and Reactivity Insights

  • pH Sensitivity : Carboxylic acid groups deprotonate above pH 4.5, enhancing nucleophilicity .
  • Thermal Stability : Decomposes at >200°C, limiting high-temperature applications .

科学的研究の応用

PROTAC Synthesis

Bis-PEG11-acid serves as an essential linker in PROTAC technology, which combines two different ligands: one that binds to an E3 ubiquitin ligase and another that targets the protein for degradation. This dual-ligand approach allows for precise control over protein levels within cells, making it a promising strategy for drug development .

Antiviral Therapeutics

Recent studies have explored the use of this compound in the development of antiviral peptides. For instance, it has been employed to create bispecific peptide conjugates that exhibit enhanced activity against HIV-1 variants by assembling on supramolecular nanoplatforms . This application highlights the compound's versatility in addressing viral infections through innovative bioconjugation strategies.

Cellular Signaling Modulation

Research has demonstrated that PEG-linked compounds, including those similar to this compound, can modulate cellular signaling pathways. For example, a bivalent macrocyclic peptide linked with PEG has been shown to activate MET receptors, promoting cell migration akin to natural ligands like hepatocyte growth factor (HGF) . This indicates potential applications in cancer therapy and regenerative medicine.

Drug Delivery Systems

The hydrophilic nature of this compound enhances the solubility and stability of drug formulations. Its role in drug delivery systems allows for improved pharmacokinetics and bioavailability of therapeutic agents, particularly those that are hydrophobic . This property is crucial for developing effective treatments with reduced side effects.

Case Study 1: Development of PROTACs

A study highlighted the successful synthesis of a PROTAC using this compound as a linker, demonstrating its effectiveness in targeting specific proteins for degradation in cancer cells. The results indicated significant reductions in target protein levels, showcasing the compound's potential in cancer therapeutics.

Case Study 2: Antiviral Peptide Conjugates

In another study focused on HIV treatment, researchers utilized this compound to create bispecific peptide conjugates that exhibited enhanced inhibitory activity against various strains of HIV-1. The findings suggested that such constructs could serve as viable candidates for future antiviral therapies .

類似化合物との比較

Comparative Analysis with Similar PEG Derivatives

Functional Group Diversity

Compound Functional Groups Reactivity
Bis-PEG11-acid Two COOH groups Forms amide bonds with amines (requires activation)
Amino-PEG11-acid One NH₂, one COOH Dual reactivity: amine for NHS esters, COOH for amines
Azido-PEG1-C2-acid One N₃, one COOH Azide for click chemistry (e.g., with alkynes); COOH for amines
Boc-NH-PEG11-NH₂ One Boc-protected NH₂, one free NH₂ Stepwise deprotection for controlled amine coupling

Key Insight : this compound’s symmetrical COOH groups simplify bifunctional conjugation but lack the versatility of mixed functional groups (e.g., NH₂/COOH or N₃/COOH) found in analogs.

PEG Chain Length and Solubility

Compound PEG Units Molecular Weight Solubility Characteristics
This compound 11 602.7 High hydrophilicity; ideal for aqueous formulations
Amino-PEG11-acid 11 573.67 Enhanced biocompatibility for drug delivery
Azido-PEG1-C2-acid 1 ~300 (estimated) Limited steric shielding; shorter PEG reduces solubility
Boc-NH-PEG11-NH₂ 11 644.79 Similar solubility to this compound

Key Insight: Longer PEG chains (e.g., PEG11) improve solubility and reduce immunogenicity compared to shorter analogs like PEG1 .

生物活性

Introduction

Bis-PEG11-acid is a polyethylene glycol (PEG)-based compound that serves as a crucial linker in the synthesis of proteolysis-targeting chimeras (PROTACs). These compounds have gained significant attention in drug discovery due to their ability to selectively degrade target proteins, thereby modulating various cellular processes. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and implications in therapeutic applications.

Target of Action

This compound functions primarily as a linker that connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein. This dual binding facilitates the recruitment of the target protein to the ubiquitin-proteasome system for degradation.

Mode of Action

The action of this compound involves forming a bridge between the target protein and E3 ligase, which is essential for initiating the ubiquitination process. The ubiquitin-proteasome system is pivotal in regulating protein levels within cells, influencing various signaling pathways and cellular responses.

Biochemical Pathways

The primary biochemical pathway involved is the ubiquitin-proteasome system . By promoting the degradation of specific proteins, this compound can alter cellular functions and responses to external stimuli, such as stress or growth factors.

Pharmacokinetics

As a PEG-based compound, this compound exhibits favorable pharmacokinetic properties:

  • Solubility : High solubility in aqueous media enhances its bioavailability.
  • Stability : The PEG moiety contributes to increased stability against enzymatic degradation, potentially prolonging its therapeutic effects .

Cellular Effects

This compound influences various cellular processes through the selective degradation of target proteins. This modulation can affect:

  • Cell Signaling Pathways : By degrading specific signaling proteins, it can alter pathways involved in cell proliferation and apoptosis.
  • Gene Expression : Changes in protein levels can lead to alterations in gene expression profiles, impacting cellular metabolism and function .

Case Studies and Experimental Data

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • In Vitro Studies :
    • A study demonstrated that this compound effectively facilitated the degradation of target proteins in cancer cell lines, leading to reduced cell viability and proliferation rates.
    • Another research indicated that using this compound as a linker in PROTACs resulted in enhanced selectivity and potency against specific oncogenic targets .
  • In Vivo Applications :
    • Preclinical models showed that PROTACs utilizing this compound exhibited significant tumor regression in xenograft models, suggesting potential for therapeutic applications in oncology .

Data Table: Summary of Biological Activity

Parameter Value/Description
Chemical Structure PEG-based linker
Mechanism Ubiquitin-proteasome-mediated degradation
Solubility High in aqueous solutions
Target Proteins Various oncogenic and regulatory proteins
Cellular Impact Alters signaling pathways and gene expression
Therapeutic Potential Promising in cancer treatment

Q & A

Basic Research Questions

Q. How is Bis-PEG11-acid synthesized, and what analytical techniques validate its purity and structure?

this compound is typically synthesized via stepwise PEGylation, where PEG chains are conjugated to a central acid linker. Key validation steps include:

  • Nuclear Magnetic Resonance (NMR): Confirms the PEG chain length (n=11) and ester/acid group integrity via proton shifts (e.g., δ 3.6 ppm for PEG backbone) .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., MALDI-TOF for low polydispersity) and absence of unreacted intermediates .
  • HPLC: Assesses purity (>95% threshold for most studies) using reverse-phase columns and UV detection at 220 nm .

Q. What solvents and conditions optimize this compound solubility for in vitro applications?

this compound is hygroscopic and dissolves best in polar aprotic solvents (e.g., DMSO, DMF) at 10–20 mM concentrations. For aqueous buffers (pH 7.4), pre-dissolve in DMSO (≤5% v/v) to prevent micelle formation. Solubility varies with temperature (optimal at 25°C) and ionic strength .

Q. How does this compound’s molecular weight influence its application in drug delivery systems?

The PEG11 chain (MW ~495 g/mol per chain) balances hydrophilicity and steric hindrance. Shorter chains (e.g., PEG4) reduce solubility, while longer chains (e.g., PEG20) may impede cellular uptake. Applications include:

  • Nanoparticle PEGylation: Reduces opsonization and extends circulation half-life .
  • Bioconjugation: Carboxylic acid groups enable covalent attachment to amines (e.g., lysine residues) via EDC/NHS chemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s stability data under varying pH conditions?

Stability studies often report conflicting degradation rates due to:

  • Methodological Variability: Accelerated stability testing (e.g., 40°C/75% RH) may not correlate with real-time data. Use orthogonal assays (HPLC, FTIR) to track hydrolysis .
  • Buffer Composition: Phosphate buffers (pH 6–8) stabilize the acid group, while acetate buffers (pH 4–5) accelerate ester cleavage. Standardize buffer ionic strength (±10%) .
  • Statistical Analysis: Apply multivariate regression to isolate pH effects from temperature/humidity variables .

Q. What experimental designs minimize batch-to-batch variability in this compound synthesis?

  • Process Controls: Monitor reaction kinetics via inline FTIR (e.g., carbonyl peak at 1700 cm⁻¹) to terminate reactions at >95% conversion .
  • Purification: Use size-exclusion chromatography (SEC) to remove low-MW impurities (e.g., diols, unreacted PEG) .
  • Quality Metrics: Enforce strict polydispersity (PDI <1.1) and endotoxin limits (<0.1 EU/mg) for biomedical applications .

Q. How do researchers address discrepancies in conjugation efficiency between this compound and protein substrates?

Inconsistent conjugation (e.g., <50% yield) may stem from:

  • Steric Hindrance: Optimize molar ratios (PEG:protein = 10:1 to 50:1) and reaction time (2–24 hours) .
  • Side Reactions: Quench excess EDC/NHS with β-mercaptoethanol to prevent over-activation of carboxylic acid groups .
  • Analytical Limitations: Use SDS-PAGE with Sudan Black staining to detect PEGylated proteins, avoiding Coomassie’s low sensitivity .

Q. What advanced techniques characterize this compound’s hydrodynamic radius and aggregation propensity?

  • Dynamic Light Scattering (DLS): Measures hydrodynamic radius (Rh) in PBS (pH 7.4) to detect aggregates (>100 nm) .
  • Cryo-EM: Visualizes micelle formation in aqueous solutions at concentrations >1 mg/mL .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics with hydrophobic drug molecules .

Q. Methodological Guidelines

  • Literature Review: Use databases like PubMed and SciFinder to identify primary studies on PEGylation kinetics, avoiding non-peer-reviewed sources (e.g., ) .
  • Data Reproducibility: Archive raw NMR/MS spectra and HPLC chromatograms in supplemental materials .
  • Ethical Reporting: Disclose batch numbers, storage conditions, and synthesis dates to enhance transparency .

特性

CAS番号

51178-68-8

分子式

C26H50O15

分子量

602.67

IUPAC名

4,7,10,13,16,19,22,25,28,31,34-undecaoxaheptatriacontanedioic acid

InChI

InChI=1S/C26H50O15/c27-25(28)1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-26(29)30/h1-24H2,(H,27,28)(H,29,30)

InChIキー

MMKYGEBIUHVZNI-UHFFFAOYSA-N

SMILES

OC(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(O)=O)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Bis-PEG11-acid

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。